molecular formula C24H19Cl3N2 B12784350 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- CAS No. 146204-75-3

1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-

Cat. No.: B12784350
CAS No.: 146204-75-3
M. Wt: 441.8 g/mol
InChI Key: ZUCUPYGDVLXROB-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its multiple substituents, including chlorophenyl and dichlorophenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the pyrrole ring through cyclization reactions involving appropriate precursors.

    Step 2: Introduction of the chlorophenyl and dichlorophenyl groups via electrophilic aromatic substitution reactions.

    Step 3: Functionalization of the methanamine group through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-3-methanamine, 5-phenyl-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-
  • 1H-Pyrrole-3-methanamine, 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-

Uniqueness

1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

146204-75-3

Molecular Formula

C24H19Cl3N2

Molecular Weight

441.8 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methylpyrrol-3-yl]methyl]aniline

InChI

InChI=1S/C24H19Cl3N2/c1-16-18(15-28-21-5-3-2-4-6-21)13-24(17-7-9-19(25)10-8-17)29(16)23-12-11-20(26)14-22(23)27/h2-14,28H,15H2,1H3

InChI Key

ZUCUPYGDVLXROB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)CNC4=CC=CC=C4

Origin of Product

United States

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